N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
Description
The compound N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide features a thiazole core substituted at position 2 with a 3-chlorobenzylthio group and at position 4 with an acetamide-linked 3-acetamidophenyl moiety.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S2/c1-13(25)22-16-6-3-7-17(9-16)23-19(26)10-18-12-28-20(24-18)27-11-14-4-2-5-15(21)8-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUJFRFDUMYZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound that belongs to a class of thiazole derivatives, which have garnered attention for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Research indicates that compounds similar to this compound exert their biological effects primarily through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines, including melanoma and pancreatic cancer. Studies suggest that it induces apoptosis and autophagy in cancer cells, leading to reduced tumor growth in vivo .
- Targeting Specific Pathways : The thiazole moiety is known to interact with multiple cellular targets. Compounds with similar structures have been reported to inhibit glutaminyl cyclase, impacting metabolic pathways essential for cancer cell survival .
Biological Activity Data
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of thiazole derivatives, this compound demonstrated potent activity against resistant cancer cell lines. The compound was administered in vivo using an A375 xenograft model, resulting in a statistically significant reduction in tumor volume compared to controls. The study highlighted the compound's ability to induce both apoptosis and autophagy as mechanisms for its anticancer effects .
Case Study 2: Pharmacokinetic Properties
Another investigation focused on the pharmacokinetic properties of the compound, revealing favorable absorption and distribution characteristics. The study employed various analytical methods to assess bioavailability and metabolic stability, indicating that the compound possesses suitable pharmacokinetic profiles for further development as a therapeutic agent .
Comparison with Similar Compounds
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
